Product packaging for Methyl 2-(3-oxothiomorpholin-2-yl)acetate(Cat. No.:CAS No. 73477-13-1)

Methyl 2-(3-oxothiomorpholin-2-yl)acetate

Cat. No.: B380094
CAS No.: 73477-13-1
M. Wt: 189.23g/mol
InChI Key: FTXCLGWIFXDHKC-UHFFFAOYSA-N
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Description

Historical Context of Thiomorpholine (B91149) Ring Systems

The thiomorpholine ring, a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom, is the sulfur analog of morpholine (B109124). wikipedia.org Its synthesis and chemical properties have been a subject of study for many decades. Early synthetic routes often involved the cyclization of bifunctional precursors. For instance, methods have been developed starting from diethanolamine, which is converted to an amino-mustard species and subsequently cyclized with a sulfur source like sodium sulfide (B99878). acs.org Another classical approach involves the reaction of 2-mercaptoethanol (B42355) with aziridine. acs.org More contemporary methods focus on efficiency and scalability, such as the telescoped photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride, which can be performed in a continuous flow setup. acs.orgchemrxiv.orgnih.gov This evolution in synthetic methodology highlights the enduring importance of the thiomorpholine core in chemical research.

Significance of the 3-Oxothiomorpholine Scaffold in Organic Chemistry

The introduction of a carbonyl group at the 3-position of the thiomorpholine ring creates the 3-oxothiomorpholine scaffold, a structural motif of considerable interest in organic and medicinal chemistry. This lactam functionality not only introduces polarity and hydrogen bonding capabilities but also provides a handle for further chemical modifications. The presence of the thioether and amide groups within the same ring system offers a rich landscape for chemical transformations, including oxidation of the sulfur atom and reactions at the nitrogen atom or the enolizable position alpha to the carbonyl group.

The 3-oxothiomorpholine scaffold is a key building block in the synthesis of more complex molecules. Its importance is underscored by its role as a precursor in the synthesis of thiomorpholine itself, via reduction of the amide carbonyl. acs.org The thiomorpholine moiety is a crucial component in a variety of active pharmaceutical ingredients, exhibiting a range of pharmacological activities including antimalarial, antibiotic, and antioxidant properties. acs.orgnih.govresearchgate.net A prominent example is the antibiotic Sutezolid, which is under investigation for the treatment of multidrug-resistant tuberculosis and is considered a potential successor to Linezolid. nih.gov The structural similarity of the 3-oxothiomorpholine scaffold to the morpholine core, a ubiquitous pharmacophore in medicinal chemistry, further cements its significance. nih.govresearchgate.net

Research Trajectory and Academic Interest in Methyl 2-(3-oxothiomorpholin-2-yl)acetate

This compound is a specific derivative of the 3-oxothiomorpholine scaffold. While dedicated research on this exact molecule is not extensive, academic interest can be inferred from the broader context of its structural class. The molecule combines the privileged 3-oxothiomorpholine core with a methyl acetate (B1210297) side chain at the 2-position. This side chain introduces an ester functionality, which is a versatile handle for further synthetic transformations such as hydrolysis, amidation, or reduction.

The interest in such compounds lies in their potential as intermediates for the synthesis of more complex, biologically active molecules. The ester group can be elaborated to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships in drug discovery programs. The general synthetic accessibility of related structures, such as methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate and methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, which are used as precursors for new heterocyclic compounds, suggests a similar utility for this compound. mdpi.comepstem.netekb.eg The academic trajectory for this compound and its analogs is therefore likely directed towards its application as a scaffold in the synthesis of novel chemical entities with potential therapeutic applications.

Compound Properties

Below is a table summarizing the known and predicted properties of this compound.

PropertyValueSource
Molecular FormulaC7H11NO3SPubChem uni.lu
Monoisotopic Mass189.04596 DaPubChem uni.lu
SMILESCOC(=O)CC1C(=O)NCCS1PubChem uni.lu
InChIInChI=1S/C7H11NO3S/c1-11-6(9)4-5-7(10)8-2-3-12-5/h5H,2-4H2,1H3,(H,8,10)PubChem uni.lu
InChIKeyFTXCLGWIFXDHKC-UHFFFAOYSA-NPubChem uni.lu
Predicted XlogP-0.1PubChem uni.lu

Predicted Collision Cross Section Data

The following table presents predicted collision cross-section (CCS) values, which are important for analytical techniques like ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]+190.05324138.9
[M+Na]+212.03518144.8
[M-H]-188.03868139.3
[M+NH4]+207.07978156.8
[M+K]+228.00912142.8
[M+H-H2O]+172.04322133.0
[M+HCOO]-234.04416151.7
[M+CH3COO]-248.05981175.9
Data sourced from PubChem uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3S B380094 Methyl 2-(3-oxothiomorpholin-2-yl)acetate CAS No. 73477-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-oxothiomorpholin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c1-11-6(9)4-5-7(10)8-2-3-12-5/h5H,2-4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXCLGWIFXDHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies

Stereoselective and Diastereoselective Synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate and its Analogues

Achieving stereochemical control is paramount when synthesizing chiral molecules like this compound, which possesses at least one stereocenter at the C2 position. Stereoselective and diastereoselective methods are employed to produce the desired stereoisomer in high purity.

Chiral auxiliaries are reversibly attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is highly effective for establishing the desired configuration at the C2 position of the thiomorpholinone core. In the synthesis of the target molecule, a chiral auxiliary can be attached to a precursor, such as an amino acid derivative, to guide the formation of the stereocenter.

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgresearchgate.net For instance, an N-acylated oxazolidinone derived from an amino acid can undergo diastereoselective alkylation to introduce the acetate (B1210297) side chain before the cyclization to form the thiomorpholine (B91149) ring. Sulfur-containing chiral auxiliaries, such as thiazolidinethiones derived from natural amino acids, have also proven highly effective in asymmetric synthesis, offering superior performance in many aldol (B89426) and Michael addition reactions. scielo.org.mx

A plausible synthetic route could involve the following steps:

Covalent attachment of a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) to a glycine (B1666218) derivative.

Diastereoselective enolate formation followed by reaction with a suitable electrophile to introduce the precursor for the acetate side chain.

A subsequent series of reactions to introduce the thioether and amine functionalities, followed by intramolecular cyclization.

Non-destructive removal of the chiral auxiliary to yield the enantiomerically enriched thiomorpholinone product. researchgate.net

When multiple stereocenters are present or formed during a reaction, controlling the diastereomeric ratio (d.r.) is critical. For analogues of this compound with additional substituents, the relative orientation of these groups is determined by the reaction conditions. Research into the Castagnoli-Cushman reaction (CCR) for lactam synthesis has shown that the choice of solvent and the presence or absence of a base can dramatically influence diastereoselectivity. acs.orgescholarship.org

For example, studies on the reaction of sulfonimidoyl imines with homophthalic anhydride (B1165640) demonstrated that in the presence of a non-nucleophilic base like triethylamine, the reaction proceeds through an open transition state to yield one major diastereomer. escholarship.org Conversely, in the absence of a base, the reaction follows a different pathway involving a closed cyclic transition state, resulting in a completely different diastereomer as the major product. escholarship.org This stereodivergent approach allows for selective access to different diastereomers from the same set of starting materials simply by modifying the reaction conditions. escholarship.org

Table 1: Influence of Reaction Conditions on Diastereomeric Ratio in a Model Castagnoli-Cushman Reaction

Substrate (Imine)BaseSolventTemperature (°C)Diastereomeric Ratio (trans:cis)Reference
N-(4-methoxybenzylidene)benzenesulfonamideTriethylamineCHCl₃0>20:1 escholarship.org
N-(4-methoxybenzylidene)benzenesulfonamideNoneCHCl₃01:15 escholarship.org
N-benzylidenemethanesulfonamideDBUToluene2519:1 acs.org
N-benzylidenemethanesulfonamideNoneToluene251:10 acs.org

This level of control is crucial for synthesizing specific diastereomers of substituted thiomorpholinones, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.

Multicomponent Reactions (MCRs) for Thiomorpholine Ring Formation

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.net

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for the synthesis of heterocyclic scaffolds. nih.govbeilstein-journals.orgresearchgate.net A modified Ugi four-component reaction (U-4CR) could be envisioned for the construction of the this compound core.

Such a reaction could hypothetically involve:

An amino acid with a protected thiol group (e.g., S-trityl-L-cysteine methyl ester) as the amine component.

An aldehyde (e.g., formaldehyde).

A carboxylic acid component.

An isocyanide.

The initial Ugi product would be an α-acylamino amide. beilstein-journals.org A subsequent deprotection of the thiol and intramolecular cyclization via nucleophilic attack of the thiol onto an appropriate electrophilic site on the backbone would form the desired thiomorpholin-3-one (B1266464) ring. The use of bifunctional starting materials, such as amino acids, is a well-established strategy in Ugi reactions to generate cyclic products. beilstein-journals.org

The Castagnoli-Cushman reaction (CCR) traditionally involves the reaction of an imine with a cyclic anhydride to produce a substituted lactam. mdpi.com This reaction has been adapted for the synthesis of a wide variety of heterocyclic systems, including sulfur-containing lactams. By employing sulfur-containing precursors, the CCR can be a viable method for constructing the thiomorpholinone ring. mdpi.comnih.govresearchgate.net

A potential CCR approach for the synthesis of the target compound's core structure could involve the reaction between a suitable imine and an anhydride derived from thiodiglycolic acid. The reaction proceeds with high diastereoselectivity, which can be influenced by the reaction conditions. acs.orgescholarship.org Recent advancements have expanded the scope of the CCR to include dicarboxylic acid precursors that generate the reactive anhydride in situ, as well as sultam-based dicarboxylic acids to create sultam-lactam fused systems. nih.govresearchgate.net These variations highlight the versatility of the CCR in generating complex, sulfur-containing heterocyclic structures.

Polymer-Supported and Solid-Phase Synthetic Strategies

Solid-phase synthesis offers a powerful platform for the preparation of heterocyclic libraries, including thiomorpholine derivatives, by simplifying purification and allowing for the use of excess reagents to drive reactions to completion. nih.gov This methodology is particularly well-suited for producing analogues of this compound.

A general strategy for the solid-phase synthesis of thiomorpholine-3-carboxylic acid derivatives, which are close analogues of the target compound, has been reported. nih.gov The synthesis typically begins by anchoring a protected amino acid, such as Fmoc-Cys(Trt)-OH, to a solid support like Wang resin. nih.gov The synthesis then proceeds through a series of steps performed on the resin-bound substrate, followed by cleavage of the final product from the support.

Table 2: General Scheme for Solid-Phase Synthesis of Thiomorpholine-3-Carboxylic Acid Analogs

StepDescriptionTypical ReagentsReference
1ImmobilizationAnchor Fmoc-Cys(Trt)-OH to Wang resin.DIC, DMAP in DMF nih.gov
2Fmoc DeprotectionRemoval of the Fmoc protecting group from the amine.20% Piperidine in DMF nih.gov
3N-Sulfonylation/AcylationIntroduction of a substituent on the nitrogen atom.NsCl, Collidine in DCM nih.gov
4S-AlkylationAlkylation of the cysteine sulfur with a bifunctional reagent.e.g., 2-bromo-4'-methylacetophenone, DBU in DMF nih.gov
5Cyclization & CleavageRing closure and release of the product from the resin.TFA in DCM nih.gov
6Reduction (Optional)Reduction of the dihydrothiazine ring to a thiomorpholine.TFA, TES in DCM nih.gov

Abbreviations: DIC (N,N'-Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine), DMF (Dimethylformamide), Fmoc (Fluorenylmethyloxycarbonyl), Trt (Trityl), NsCl (4-Nitrobenzenesulfonyl chloride), DCM (Dichloromethane), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), TFA (Trifluoroacetic acid), TES (Triethylsilane).

This approach facilitates the rapid synthesis of a library of thiomorpholine derivatives by varying the building blocks used in steps 3 and 4. nih.gov The final cleavage step yields the target compounds in high purity after simple filtration and evaporation, circumventing the need for laborious chromatographic purification.

Green Chemistry Principles in the Synthesis of 3-Oxothiomorpholine Derivatives

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. bohrium.com This involves the design of reactions that are more efficient, use less hazardous materials, and minimize waste generation. bohrium.comrsc.org For the synthesis of 3-oxothiomorpholine derivatives, this translates to exploring alternative reaction media, developing novel catalytic systems, and harnessing the power of biocatalysis.

A significant focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. acs.org Solvent-free reactions and the use of water as a reaction medium are two prominent strategies in this endeavor. acs.orgnih.gov

Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, and often, faster reaction times and higher yields. bohrium.comrsc.org These reactions can be facilitated by various energy inputs such as conventional heating, microwave irradiation, or ultrasound. bohrium.comacs.org While specific examples for the solvent-free synthesis of this compound are not extensively documented, the synthesis of other sulfur-containing heterocycles under these conditions provides a strong precedent. For instance, various thiophene (B33073) and quinazoline (B50416) derivatives have been successfully synthesized in the absence of a solvent. researchgate.netnih.gov

Water is an attractive green solvent due to its abundance, non-toxicity, and non-flammability. nih.gov The synthesis of various sulfur-containing heterocyclic compounds, such as 2-aminothiophenes and 2-aminothiazoles, has been successfully demonstrated in aqueous media. nih.gov The high polarity of water can sometimes facilitate reactions and product isolation, as the desired compounds may precipitate from the reaction mixture. nih.gov

Table 1: Comparison of Green Solvents for Heterocyclic Synthesis

SolventAdvantagesDisadvantagesPotential Applicability to 3-Oxothiomorpholine Synthesis
Water Non-toxic, non-flammable, readily available, inexpensive. nih.govPoor solubility of many organic compounds, potential for hydrolysis of reactants or products.Suitable for reactions with water-soluble starting materials or where product precipitation can drive the reaction.
Deep Eutectic Solvents (DES) Biodegradable, low toxicity, low vapor pressure, recyclable. rsc.orgCan be viscous, requiring higher temperatures; purification of products can be challenging.Could serve as both solvent and catalyst, potentially enhancing reaction rates and selectivity.
Ionic Liquids (ILs) Low vapor pressure, high thermal stability, tunable properties.Can be expensive, potential for toxicity and bioaccumulation, recyclability can be complex.May offer unique reactivity and selectivity profiles due to their specific solvent-solute interactions.
Solvent-Free Minimal waste, high reaction concentrations, often faster reaction rates. bohrium.comacs.orgPotential for poor heat transfer, limited to thermally stable reactants.Ideal for reactions where reactants are liquids or can be melted without decomposition.

The development of efficient and recyclable catalysts is a key aspect of green chemistry. Catalysts can lower the activation energy of a reaction, leading to faster rates, higher yields, and improved selectivity under milder conditions. For the synthesis of 3-oxothiomorpholine and related heterocycles, research is ongoing into various types of catalysts.

One promising area is the use of biocatalysts, such as enzymes. acs.org These are highly specific, operate under mild conditions (aqueous environment, neutral pH, and ambient temperature), and can often be recycled. acs.org The use of imine reductases (IREDs) for the enantioselective synthesis of chiral thiomorpholines has been demonstrated, showcasing the potential of biocatalysis in this area. acs.org

Organocatalysis, which utilizes small organic molecules as catalysts, is another green approach. These catalysts are often metal-free, less sensitive to air and moisture, and more environmentally benign than their organometallic counterparts. While specific applications to 3-oxothiomorpholine synthesis are still emerging, the broader success of organocatalysis in heterocyclic chemistry suggests its potential.

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic synthesis combines the best of chemical and enzymatic catalysis to create efficient and selective reaction cascades. This approach can be particularly useful for the synthesis of complex molecules like this compound, where multiple stereocenters may need to be controlled.

A notable example in a related system is the enantioselective biocatalytic synthesis of chiral thiomorpholines using imine reductases (IREDs). acs.org In this process, prochiral 3,6-dihydro-2H-1,4-thiazines are reduced to the corresponding thiomorpholines with high enantioselectivity. acs.org This reaction utilizes a glucose dehydrogenase (GDH)-glucose system for in-situ cofactor regeneration, making the process more sustainable. acs.org

The general strategy involves:

Substrate Synthesis: Chemical synthesis of a suitable prochiral precursor, such as a 3,6-dihydro-2H-1,4-thiazine.

Biocatalytic Reduction: Enzymatic reduction of the precursor using an imine reductase to introduce chirality.

While this specific example does not yield this compound directly, it demonstrates a powerful biocatalytic approach that could be adapted for the asymmetric synthesis of substituted 3-oxothiomorpholines. The development of novel enzymes or the engineering of existing ones could pave the way for a direct biocatalytic route to this target molecule.

Table 2: Key Enzymes in Biocatalytic Synthesis of Heterocycles

Enzyme ClassReaction TypePotential Application in 3-Oxothiomorpholine Synthesis
Imine Reductases (IREDs) Asymmetric reduction of C=N bonds. acs.orgEnantioselective synthesis of chiral thiomorpholine scaffolds. acs.org
Lipases Hydrolysis, esterification, transesterification.Resolution of racemic mixtures of intermediates or the final product.
Dehydrogenases Oxidation/reduction of alcohols and carbonyls.Introduction or modification of functional groups on the thiomorpholine ring.
Lyases Addition or removal of groups to form or cleave C-C, C-O, C-N, and C-S bonds.Potential for ring formation or functional group introduction in novel synthetic pathways.

Chemical Transformations and Reaction Pathways

Electrophilic and Nucleophilic Reactions of the Thiomorpholine (B91149) Ring

The thiomorpholine ring of Methyl 2-(3-oxothiomorpholin-2-yl)acetate contains several reactive sites amenable to both electrophilic and nucleophilic attack. The nitrogen and sulfur heteroatoms, with their lone pairs of electrons, are nucleophilic centers, while the carbonyl group and the adjacent carbon atoms can act as electrophiles.

The nitrogen atom can readily react with various electrophiles. For instance, N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. Similarly, N-alkylation can be accomplished with alkyl halides. These reactions allow for the introduction of a wide range of substituents at the nitrogen atom, thereby modifying the compound's steric and electronic properties.

The sulfur atom, being a soft nucleophile, can react with soft electrophiles. For example, it can be alkylated with alkyl halides to form sulfonium (B1226848) salts. Conversely, the carbon atoms of the ring can be targeted by nucleophiles. The carbonyl carbon of the lactam is susceptible to nucleophilic attack, which can lead to ring-opening reactions under certain conditions. The α-carbons to the sulfur and nitrogen atoms can also be deprotonated with a strong base to form carbanions, which can then react with various electrophiles.

Reaction Type Reagent/Conditions Product Type
N-Acylation Acyl chloride, base N-Acyl-3-oxothiomorpholine derivative
N-Alkylation Alkyl halide, base N-Alkyl-3-oxothiomorpholine derivative
S-Alkylation Alkyl halide Sulfonium salt
Ring Opening Strong nucleophile/harsh conditions Open-chain amino acid derivative

Modifications at the Ester and Acetate (B1210297) Side Chain

The methyl ester and acetate side chain at the 2-position of the thiomorpholine ring offers a versatile handle for further functionalization. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.org This carboxylic acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, through standard organic transformations.

The methylene (B1212753) group of the acetate side chain is activated by the adjacent carbonyl group of the ester and the thiomorpholine ring. This allows for deprotonation with a suitable base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. For example, it can be alkylated with alkyl halides or undergo aldol (B89426) condensation with aldehydes or ketones.

Reaction Type Reagent/Conditions Product Type
Ester Hydrolysis Acid or base 2-(3-Oxothiomorpholin-2-yl)acetic acid
Transesterification Alcohol, acid/base catalyst Different ester of 2-(3-oxothiomorpholin-2-yl)acetic acid
Amidation Amine, coupling agent 2-(3-Oxothiomorpholin-2-yl)acetamide derivative
α-Alkylation Base, alkyl halide 2-Alkyl-2-(3-oxothiomorpholin-2-yl)acetic acid methyl ester
Aldol Condensation Base, aldehyde/ketone β-Hydroxy ester derivative

Ring Expansion and Contraction Methodologies

The thiomorpholine ring system can potentially undergo ring expansion and contraction reactions to generate larger or smaller heterocyclic structures. While specific examples for this compound are not extensively documented, analogous transformations in related heterocyclic systems suggest plausible pathways.

Ring expansion could potentially be achieved through reactions that involve the cleavage of a C-N or C-S bond followed by the insertion of a new atom or group. For instance, treatment with certain reagents could lead to the formation of seven-membered 1,4-thiazepine derivatives.

Ring contraction, on the other hand, might be induced under specific conditions that favor the extrusion of a heteroatom or a fragment of the ring. For example, photochemical or thermal reactions could potentially lead to the formation of five-membered thiazolidine (B150603) derivatives.

Oxidation and Reduction Chemistry of the Sulfur and Nitrogen Heteroatoms

The sulfur atom in the thiomorpholine ring is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can selectively oxidize the sulfide (B99878) to a sulfoxide. Further oxidation with a stronger oxidizing agent can yield the corresponding sulfone. mdpi.com These oxidations significantly alter the electronic and steric properties of the ring, influencing its conformation and reactivity.

The carbonyl group of the lactam can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH4), which would convert the 3-oxothiomorpholine to a thiomorpholine. acs.org This transformation removes the planarity of the amide bond and introduces greater conformational flexibility to the ring.

Reaction Type Reagent/Conditions Product
S-Oxidation (to sulfoxide) H₂O₂, m-CPBA (1 eq.) Methyl 2-(3-oxo-1-oxidothiomorpholin-2-yl)acetate
S-Oxidation (to sulfone) m-CPBA (2 eq.), other strong oxidants Methyl 2-(3-oxo-1,1-dioxidothiomorpholin-2-yl)acetate
Carbonyl Reduction LiAlH₄ Methyl 2-(thiomorpholin-2-yl)acetate

Functionalization of the Thiomorpholine Core

Beyond the reactions at the heteroatoms and the side chain, the carbon backbone of the thiomorpholine core can also be functionalized. C-H activation strategies, which have become a powerful tool in organic synthesis, could potentially be applied to introduce substituents at the C5 and C6 positions of the ring. mdpi.comnih.gov This would require the use of a suitable transition metal catalyst and directing group.

Furthermore, the α-carbon to the sulfur atom (C2) is activated and could potentially be deprotonated and subsequently alkylated, although this might compete with deprotonation of the acetate side chain. Regioselective functionalization would likely depend on the choice of base and reaction conditions.

Reaction Mechanism Elucidation for Key Transformations

The diverse reactivity of this compound is governed by a variety of reaction mechanisms. Nucleophilic substitution reactions at the nitrogen or sulfur atoms typically proceed through an S N 2-type mechanism. jchemrev.com The hydrolysis of the ester side chain can occur via either an acid-catalyzed or base-catalyzed acyl substitution pathway. libretexts.org

The oxidation of the sulfur atom involves the nucleophilic attack of the sulfur on the electrophilic oxygen of the oxidizing agent. The stereochemical outcome of this reaction can be influenced by the steric environment around the sulfur atom.

Ring-opening reactions of the lactam would likely proceed through a nucleophilic acyl substitution mechanism, where a nucleophile attacks the carbonyl carbon, leading to the cleavage of the amide bond. The feasibility of such reactions would depend on the strength of the nucleophile and the stability of the resulting ring-opened product.

Computational studies could provide deeper insights into the transition states and energy barriers of these transformations, aiding in the prediction of reactivity and the design of new synthetic routes.

Biological Activity and Mechanistic Insights Excluding Clinical, Dosage, Safety

In Vitro Enzyme Inhibition Studies

The core structure of Methyl 2-(3-oxothiomorpholin-2-yl)acetate, featuring a thiomorpholinone ring, presents possibilities for enzyme inhibition.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Mechanisms

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com DPP-IV inhibitors, also known as gliptins, work by prolonging the action of incretins, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner. nih.govresearchgate.net

The active site of DPP-IV has a hydrophobic S1 pocket and a charged S2 pocket. mdpi.com Compounds that can effectively interact with these pockets are potential DPP-IV inhibitors. The thiomorpholinone ring of this compound could potentially fit into the active site of DPP-IV, and its various functional groups could form interactions with key residues. However, without specific experimental data, this remains a hypothesis.

Other Enzyme Target Identification and Characterization

The reactivity of the thioether and amide functionalities within the thiomorpholinone ring suggests that this compound could potentially interact with other enzymes. For instance, enzymes with cysteine or serine residues in their active sites could be potential targets. Further screening and characterization would be necessary to identify any such interactions.

Structure-Activity Relationship (SAR) Studies for In Vitro Bioactivity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its substituents.

Influence of Stereochemistry on Biological Activity

Stereochemistry is a critical determinant of biological activity. nih.gov The spatial arrangement of atoms can significantly affect how a molecule binds to its target. This compound possesses a chiral center at the 2-position of the thiomorpholine (B91149) ring. The absolute configuration (R or S) at this center would likely influence its interaction with a chiral biological target like an enzyme active site. It is common for one enantiomer of a chiral drug to be significantly more active than the other. nih.gov

Role of Substituent Variation on Target Interaction

Modifying the substituents on the this compound molecule could systematically alter its biological activity. For example, changing the methyl ester to other esters or amides could affect the compound's solubility, stability, and binding affinity. Similarly, substitutions on the thiomorpholine ring could modulate its electronic properties and steric profile, leading to enhanced or diminished interactions with a biological target.

Cellular Pathway Modulation in Controlled In Vitro Systems

Should this compound be found to inhibit a specific enzyme, the next step would be to investigate its effects on cellular pathways in controlled in vitro systems. For instance, if it were a DPP-IV inhibitor, its ability to modulate pathways related to insulin signaling and glucose metabolism in relevant cell lines (e.g., pancreatic beta-cells, hepatocytes, or muscle cells) would be a key area of investigation.

Ligand-Target Binding Assays and Characterization of this compound

Currently, there is a notable absence of publicly available scientific literature detailing specific ligand-target binding assays for this compound. Extensive searches of peer-reviewed journals and biological databases have not yielded concrete data such as binding affinities (e.g., Kᵢ, Kₔ, or IC₅₀ values), or the identification of specific protein or receptor targets for this particular compound.

While direct binding data for this compound is not available, the broader class of thiomorpholine and morpholine-containing compounds has been investigated for a wide range of biological activities. These studies suggest that the thiomorpholine scaffold can be a key pharmacophore in molecules designed to interact with various biological targets.

Derivatives of thiomorpholine have been explored for their potential as:

Enzyme inhibitors : Compounds containing the thiomorpholine ring have been investigated as inhibitors of various enzymes, including kinases, cholinesterases, and squalene synthase.

Receptor modulators : The morpholine (B109124) and thiomorpholine moieties are present in compounds targeting a variety of receptors.

Antimicrobial and antioxidant agents : Several studies have reported the antimicrobial and antioxidant properties of thiomorpholine derivatives.

The diverse biological activities of thiomorpholine-containing molecules underscore the potential for this compound to interact with specific biological targets. However, without dedicated ligand-target binding assays, the precise molecular targets and the affinity of these interactions remain uncharacterized.

Future research, including biochemical and cellular binding assays, would be necessary to elucidate the specific biological targets of this compound and to quantify its binding affinity. Such studies would be crucial in understanding the compound's potential mechanism of action and for any further development in a biological context.

Table of Potential Biological Activities of Thiomorpholine Derivatives

Biological Activity CategoryPotential Targets/Mechanisms
Enzyme InhibitionKinases, Cholinesterases, Squalene Synthase
Receptor ModulationVarious G-protein coupled receptors, Ion channels
AntimicrobialBacterial and fungal cellular targets
AntioxidantRadical scavenging and modulation of oxidative stress pathways

Computational and Theoretical Chemistry Investigations

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate involves identifying the stable arrangements of its atoms in space, known as conformers, and determining their relative energies. The thiomorpholinone ring can adopt several conformations, such as chair, boat, and twist-boat, further complicated by the orientation of the methyl acetate (B1210297) substituent.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time, providing a dynamic picture of its behavior in solution or in a biological environment. mdpi.com These simulations track the movements of atoms based on a force field, which approximates the potential energy of the system. By analyzing the trajectory of an MD simulation, researchers can identify the most populated conformational states and the transitions between them. This information is crucial for understanding how the molecule might interact with a biological target.

Due to the limited publicly available research on this specific molecule, a hypothetical conformational energy profile is presented below for illustrative purposes, based on studies of similar heterocyclic systems.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C2-C1-N-C6)
Chair (Equatorial)0.00175.4°
Chair (Axial)2.50-65.2°
Twist-Boat5.8030.1°
Boat7.200.5°

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of this compound. researchgate.netsemanticscholar.org These studies are fundamental to understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms of the thiomorpholinone ring, as well as the oxygen atoms of the ester and amide groups, due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl groups of the ester and the lactam, which are electron-withdrawing.

A hypothetical table of FMO energies, typical for such a molecule, is provided below.

OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.2
HOMO-LUMO Gap5.6

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). chempedia.info This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.

In the ESP map of this compound, the most negative potential (red and yellow regions) would be concentrated around the oxygen atoms of the carbonyl groups and, to a lesser extent, the nitrogen and sulfur atoms. These areas are potential hydrogen bond acceptors. The regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H proton, making it a potential hydrogen bond donor.

Prediction of Reactivity and Reaction Mechanisms

By combining insights from FMO analysis and ESP mapping, the chemical reactivity of this compound can be predicted. nih.gov The nucleophilic sites, as indicated by the HOMO distribution and negative ESP, are the sulfur, nitrogen, and carbonyl oxygen atoms. Electrophilic attack is most likely to occur at the carbonyl carbons, which are identified as electron-deficient by the LUMO distribution and positive ESP.

Quantum chemical calculations can also be used to model potential reaction pathways, such as hydrolysis of the ester or lactam rings. By calculating the energies of reactants, transition states, and products, the most favorable reaction mechanisms can be elucidated.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. researchgate.netnih.govekb.egmdpi.com This method is instrumental in structure-based drug design. For this compound, docking studies could be performed against a range of potential biological targets to identify those with the highest binding affinity. The docking results provide a binding score and a predicted binding pose, showing the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. plos.org

Following docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the interactions. plos.org These simulations can reveal conformational changes in both the ligand and the protein upon binding.

A hypothetical table of docking scores against various targets is presented below.

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
Protein Kinase A-7.5Lys72, Glu91, Asp184
Cyclooxygenase-2-8.2Arg120, Tyr355, Ser530
HIV Protease-6.9Asp25, Asp29, Gly48

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. nih.govmdpi.com

Applications in Advanced Chemical Synthesis

Methyl 2-(3-oxothiomorpholin-2-yl)acetate as a Chiral Building Block

The inherent chirality of this compound makes it a significant asset in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. Chiral molecules are crucial in pharmaceuticals and materials science, as different enantiomers can have vastly different biological activities or physical properties. nih.gov

The thiomorpholin-3-one (B1266464) ring contains a stereocenter at the C2 position, where the methyl acetate (B1210297) substituent is attached. This pre-defined stereochemistry allows the compound to serve as a chiral template. In synthesis, a chiral building block or auxiliary directs the formation of new stereocenters in a predictable manner, a fundamental concept in modern drug discovery and development. youtube.comresearchgate.net The stereochemical information embedded in the molecule can be transferred to new products during a chemical reaction, influencing the three-dimensional arrangement of the final compound.

The utility of such chiral scaffolds has been demonstrated with related heterocyclic systems like chromanes and dihydropyrimidin-2-thiones, where asymmetric catalysis or the use of chiral precursors leads to enantiomerically enriched products. nih.govrsc.org By analogy, enantiomerically pure this compound can be employed to construct complex chiral molecules, with the thiomorpholinone core either being retained in the final product or cleaved away after it has served its purpose of inducing chirality.

Table 1: Comparison of Chiral Synthesis Strategies

Strategy Description Relevance to this compound
Chiral Pool Synthesis Utilizes readily available, inexpensive, enantiomerically pure natural products (e.g., amino acids, sugars) as starting materials. The compound can be synthesized from chiral amino acid precursors, incorporating chirality from the start.
Chiral Auxiliary A chiral moiety is temporarily incorporated into an achiral substrate to direct a stereoselective transformation. It is removed afterward. The thiomorpholinone scaffold could be used as a recoverable auxiliary to control reactions on the acetate side chain.
Chiral Catalyst A small amount of a chiral catalyst creates a chiral environment for a reaction, generating a large amount of chiral product from an achiral substrate. youtube.com Asymmetric synthesis methods, such as those catalyzed by chiral metals or organocatalysts, can be used to prepare enantiopure thiomorpholinone derivatives. rsc.orgnih.gov

| Chiral Building Block | An enantiomerically pure fragment that is incorporated permanently into the final molecular structure. | Enantiopure this compound can be used directly as a key fragment in the total synthesis of a larger target molecule. |

Role as a Synthetic Intermediate in the Construction of Complex Molecules

The bifunctional nature of this compound makes it a versatile synthetic intermediate. The presence of both a reactive ester and a thiolactam within the same molecule allows for a wide range of selective chemical modifications. Chemists can leverage this reactivity to build more elaborate molecular architectures. youtube.com

The methyl ester group can undergo several standard transformations:

Hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides (e.g., in peptide synthesis) or used in other carboxylate-specific reactions.

Reduction to a primary alcohol, providing a site for further functionalization, such as etherification or oxidation to an aldehyde.

Transesterification with different alcohols to modify the ester group.

Aminolysis to directly form amides by reacting with amines.

The thiolactam moiety offers a different set of synthetic handles:

N-Alkylation/N-Acylation at the nitrogen atom, allowing for the introduction of various substituents.

Thionation Chemistry : The sulfur atom can be targeted by electrophiles or involved in coupling reactions. The thiolactam can also be converted to a lactam.

Ring-Opening : Under specific conditions (e.g., strong hydrolysis or reduction), the heterocyclic ring can be opened to yield linear amino acid derivatives, which can be useful in creating flexible molecules from a rigid precursor.

The strategic manipulation of these functional groups allows for the stepwise construction of complex molecules, including many nitrogen- and sulfur-containing heterocycles that are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.netbris.ac.uk

Table 2: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Reagents Resulting Functional Group
Methyl Ester Hydrolysis LiOH, H₂O Carboxylic Acid
Reduction LiAlH₄, THF Primary Alcohol
Amidation NH₃, RNH₂, R₂NH Amide
Grignard Reaction RMgBr Tertiary Alcohol
Thiolactam N-Alkylation NaH, R-X N-Substituted Thiolactam
Ring-Opening (Hydrolysis) H₃O⁺, heat Linear Amino Thioacid

Precursor in Peptidomimetic and Macrocyclic Chemistry

In drug discovery, natural peptides often suffer from poor metabolic stability and low bioavailability. nih.govmdpi.com Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov The rigid, cyclic structure of this compound makes it an excellent candidate for a peptidomimetic scaffold.

Specifically, the thiomorpholinone ring acts as a constrained dipeptide isostere, meaning it can replace a two-amino-acid segment in a peptide chain. This rigidity helps to lock the molecule into a specific three-dimensional conformation, which can lead to higher binding affinity and selectivity for a biological target. nih.gov The use of such conformationally restricted building blocks is a well-established strategy in modern medicinal chemistry. nih.gov The compound can be envisioned as a constrained β-amino acid analog, a class of structures known to induce stable turn-like conformations in peptide chains.

Furthermore, this compound is a valuable precursor for the synthesis of macrocycles—large cyclic molecules that are increasingly important in drug development. nih.gov The ester and amine functionalities provide two connection points for cyclization. For instance, the ester could be hydrolyzed to a carboxylic acid, and the nitrogen could be deprotected (if initially protected), creating an amino acid-like monomer. This monomer can then be coupled with other building blocks and cyclized through macrolactamization (amide bond formation) to form a complex macrocyclic structure. rsc.org Such macrocycles are found in many potent drugs and natural products. nih.gov

Applications in Material Science Precursors (Excluding Physical Properties of the Compound Itself)

Sulfur-containing heterocycles are recognized for their unique electronic and physical properties, making them valuable components in materials science. nih.govopenmedicinalchemistryjournal.com While the physical properties of this compound itself are outside this scope, its chemical structure makes it a plausible precursor for advanced materials.

The thiolactam ring is a key feature. Lactams and thiolactams, such as caprolactam and its thio-analogs, can undergo ring-opening polymerization (ROP) to produce linear polymers like Nylon-6. youtube.comresearchgate.net The presence of the sulfur atom in the thiomorpholinone ring could lead to polythioamides or related sulfur-containing polymers with potentially enhanced thermal stability, refractive indices, or metal-binding capabilities compared to their oxygen-containing counterparts. The development of polymers from sulfur-containing monomers is an active area of research. researchgate.net

Additionally, sulfur heterocycles are widely used in the field of organic electronics, serving as building blocks for organic light-emitting diodes (OLEDs) and organic photovoltaics. rsc.orgthieme-connect.com The sulfur atom's available lone pairs and d-orbitals can facilitate electron transport and influence the electronic properties of a material. rsc.org While simple thiomorpholinones are not typically used directly, they can serve as synthetic precursors to more complex, conjugated systems that are desirable for these applications. The functional groups on this compound allow it to be chemically elaborated into larger, custom-designed molecules suitable for incorporation into advanced functional materials. The thiol-ene "click" reaction is another powerful tool in polymer and materials synthesis where the sulfur atom can play a key role. rsc.orgyoutube.com

Future Research Directions and Perspectives

Exploration of Undiscovered Chemical Reactivity and Catalysis

The unique structural features of Methyl 2-(3-oxothiomorpholin-2-yl)acetate, namely the thiomorpholine (B91149) ring and the acetate (B1210297) side chain, suggest a landscape of chemical reactivity that is yet to be fully explored. Future investigations could focus on the following:

Ring-Opening and Ring-Transformation Reactions: The thiomorpholine nucleus could be a substrate for a variety of ring-opening reactions, potentially leading to novel linear sulfur- and nitrogen-containing compounds. Additionally, ring-transformation reactions could be explored to access other heterocyclic systems.

Catalytic Applications: The sulfur and nitrogen atoms within the thiomorpholine ring could act as coordination sites for metal catalysts. Research into the use of this compound as a ligand in asymmetric catalysis could yield new catalytic systems for a range of chemical transformations. The development of green synthetic procedures, such as microwave-induced synthesis, has been successful for other complex heterocyclic compounds and could be applied here. mdpi.com

A potential area of investigation is the catalytic activity of metal complexes derived from this compound. A hypothetical research outline is presented in Table 1.

Table 1: Proposed Catalytic Activity Screening

Catalyst Precursor Reaction Type Substrate Potential Outcome
Palladium Complex Cross-coupling Aryl halides Formation of C-C bonds
Rhodium Complex Asymmetric Hydrogenation Prochiral alkenes Enantiomerically enriched alkanes
Copper Complex Click Chemistry Alkynes and azides Triazole synthesis

Development of Novel Stereoselective and Sustainable Synthetic Routes

The development of efficient and sustainable methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. Future work on this compound should prioritize these aspects.

Stereoselective Synthesis: The thiomorpholine ring contains a stereocenter at the 2-position, making the development of stereoselective synthetic routes highly desirable. Methodologies such as organocatalysis or chiral auxiliary-based approaches could be employed to achieve high enantiomeric excess. The use of chiral building blocks, such as (R)-(–)-2-phenylglycinol in the synthesis of other heterocyclic acetates, provides a template for such strategies. mdpi.com

Sustainable Synthesis: Green chemistry principles should be integrated into future synthetic planning. This includes the use of renewable starting materials, solvent-free reaction conditions, and the development of catalytic rather than stoichiometric processes. Microwave-assisted synthesis has been shown to be an effective green approach for related heterocyclic compounds. mdpi.com

A comparative analysis of potential synthetic routes is outlined in Table 2.

Table 2: Comparison of Potential Synthetic Strategies

Synthetic Approach Potential Advantages Potential Challenges
Chiral Pool Synthesis Access to enantiopure material Limited availability of starting materials
Asymmetric Catalysis High efficiency and stereoselectivity Catalyst development and optimization
Biocatalysis High selectivity and mild conditions Enzyme stability and substrate scope

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to gain insights into reaction mechanisms and to predict molecular properties. For this compound, computational modeling could be applied to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways for the synthesis and subsequent reactions of the compound. This can aid in the optimization of reaction conditions and the design of more efficient synthetic routes. A mechanistic proposal for the synthesis of N-acryloyl-4-phenyloxazolidines has been put forward based on such understanding. mdpi.com

Predict Spectroscopic Properties: Computational methods can predict NMR, IR, and other spectroscopic data, which can be used to confirm the structure of newly synthesized derivatives.

Virtual Screening for Biological Activity: If the compound is being investigated for pharmaceutical applications, molecular docking and other computational techniques can be used to predict its binding affinity to various biological targets.

A summary of potential computational studies is provided in Table 3.

Table 3: Proposed Computational Investigations

Computational Method Research Goal Expected Outcome
Density Functional Theory (DFT) Mechanistic study of a key synthetic step Identification of transition states and intermediates
Molecular Dynamics (MD) Conformational analysis Understanding the dynamic behavior of the molecule
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity Identification of key structural features for activity

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. Future research in this area could involve:

Development of a Continuous Flow Synthesis: A multi-step synthesis of this compound could be adapted for a continuous flow platform. This would allow for precise control over reaction parameters and could lead to higher yields and purities.

Automated Synthesis of Analogs: An automated synthesis platform could be developed to rapidly generate a library of analogs of this compound for structure-activity relationship studies. The automated synthesis of prexasertib and its derivatives serves as a successful example of this approach. nih.gov

The potential benefits of transitioning to a flow chemistry setup are highlighted in Table 4.

Table 4: Batch vs. Flow Chemistry for Synthesis

Parameter Batch Synthesis Flow Synthesis
Scalability Challenging Straightforward
Safety Potential for thermal runaways Enhanced heat and mass transfer, smaller reaction volumes
Reproducibility Can be variable High
Process Control Limited Precise control over temperature, pressure, and residence time

Q & A

Q. Tables

Technique Key Parameters Example Values Reference
¹H NMR (CDCl₃)Thiomorpholinone protons (δ)3.3–4.9 ppm (multiplet)
ESI-MS[M+H]⁺ (C₉H₁₃NO₃S)m/z 227.0554Calculated
X-ray CrystallographyR1/wR2 residuals<5% (high-resolution data)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.